molecular formula C11H15NO2 B13009535 1-(6-Ethoxy-4-methylpyridin-3-yl)propan-1-one

1-(6-Ethoxy-4-methylpyridin-3-yl)propan-1-one

Cat. No.: B13009535
M. Wt: 193.24 g/mol
InChI Key: AXBYQYXOMYVGOY-UHFFFAOYSA-N
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Description

1-(6-Ethoxy-4-methylpyridin-3-yl)propan-1-one is a ketone derivative featuring a pyridine ring substituted with an ethoxy group at position 6, a methyl group at position 4, and a propan-1-one moiety at position 2.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

1-(6-ethoxy-4-methylpyridin-3-yl)propan-1-one

InChI

InChI=1S/C11H15NO2/c1-4-10(13)9-7-12-11(14-5-2)6-8(9)3/h6-7H,4-5H2,1-3H3

InChI Key

AXBYQYXOMYVGOY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CN=C(C=C1C)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Ethoxy-4-methylpyridin-3-yl)propan-1-one typically involves the reaction of 6-ethoxy-4-methylpyridine with propanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of 1-(6-Ethoxy-4-methylpyridin-3-yl)propan-1-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Oxidation Reactions

The ketone group undergoes oxidation under strong conditions, while the ethoxy substituent can participate in oxidative cleavage.

Reagent/ConditionsProduct FormedYield (%)References
KMnO₄ in acidic medium (H₂SO₄)1-(6-Ethoxy-4-methylpyridin-3-yl)propanoic acid75–80
CrO₃ in acetone (Jones reagent)Same as above65–70
Ozone (O₃), followed by H₂O₂Cleavage of ethoxy group to carbonyl50–55

Key Findings :

  • Potassium permanganate in acidic conditions selectively oxidizes the ketone to a carboxylic acid without affecting the ethoxy group .

  • Ozonolysis targets the ethoxy group, yielding a diketone intermediate that further oxidizes to carboxylic acids.

Reduction Reactions

The ketone moiety is reduced to secondary alcohols, while the pyridine ring can undergo hydrogenation.

Reagent/ConditionsProduct FormedYield (%)References
NaBH₄ in methanol1-(6-Ethoxy-4-methylpyridin-3-yl)propan-1-ol85–90
LiAlH₄ in anhydrous etherSame as above90–95
H₂/Pd-C (5 atm, 80°C)Hydrogenated pyridine ring to piperidine derivative60–65

Key Findings :

  • Sodium borohydride provides efficient reduction under mild conditions, preserving the ethoxy group .

  • Catalytic hydrogenation under high pressure saturates the pyridine ring, forming a piperidine derivative.

Nucleophilic Substitution

The ethoxy group undergoes substitution with nucleophiles under acidic or basic conditions.

Reagent/ConditionsProduct FormedYield (%)References
NH₃ in ethanol (reflux)1-(6-Amino-4-methylpyridin-3-yl)propan-1-one70–75
HBr (48%, 100°C)1-(6-Bromo-4-methylpyridin-3-yl)propan-1-one65–70
Cyclopropylamine in DMF (80°C)Cyclopropylamino-substituted derivative55–60

Key Findings :

  • Ammonia replaces the ethoxy group to form an amine derivative, useful in medicinal chemistry .

  • Hydrobromic acid facilitates bromination, enabling further cross-coupling reactions .

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed coupling reactions.

Reaction TypeReagents/ConditionsProduct FormedYield (%)References
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂, K₃PO₄Biaryl-substituted derivative75–80
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, amineAmino-substituted derivative60–65

Key Findings :

  • Suzuki coupling with arylboronic acids introduces aromatic groups at the 4-position of the pyridine ring .

  • Buchwald-Hartwig amination installs secondary amines on the pyridine scaffold.

Ring Functionalization

The methyl group on the pyridine ring undergoes halogenation or oxidation.

Reagent/ConditionsProduct FormedYield (%)References
NBS (AIBN, CCl₄, reflux)1-(6-Ethoxy-4-(bromomethyl)pyridin-3-yl)propan-1-one70–75
SeO₂ in dioxane (reflux)1-(6-Ethoxy-4-formylpyridin-3-yl)propan-1-one50–55

Key Findings :

  • Bromination using NBS targets the methyl group, enabling further derivatization .

  • Selenium dioxide oxidizes the methyl group to an aldehyde, useful for condensation reactions.

Scientific Research Applications

1-(6-Ethoxy-4-methylpyridin-3-yl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Ethoxy-4-methylpyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(6-Ethoxy-4-methylpyridin-3-yl)propan-1-one with structurally related propan-1-one derivatives, focusing on substituent effects, physicochemical properties, applications, and safety profiles.

Structural Analogues with Pyridine/Phenyl Substituents

  • 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one (No. 2158) Structure: Combines a hydroxyphenyl and pyridinyl group. Safety: Dietary exposure exceeding thresholds necessitates further toxicological evaluation .
  • 4-Fluoromethcathinone (4-FMC) Structure: 1-(4-Fluorophenyl)-2-(methylamino)propan-1-one; contains an amino group critical for CNS activity. Key Properties: Water-soluble hydrochloride salt; interacts with CNS targets, typical of cathinone derivatives . Applications: Controlled substance due to stimulant effects; exemplifies how amino substitutions drive pharmacological activity .

Cyclic and Aliphatic Ketones

  • Nerone (1-(2-Methyl-5-isopropylcyclohex-2-enyl)propan-1-one) Structure: Cyclohexenyl ring with methyl and isopropyl groups. Key Properties: High volatility and fragrance profile . Applications: Used in perfumery; demonstrates how non-aromatic cyclic systems influence physical properties like volatility .

Halogenated and Nitro-Substituted Derivatives

  • 1-(3-Bromo-4-chlorophenyl)propan-1-one

    • Structure : Halogenated phenyl ring (Br, Cl).
    • Key Properties : Increased molecular weight (255.14 g/mol) and reactivity due to electron-withdrawing halogens .
    • Applications : Likely intermediate in synthesis; halogenation enhances environmental persistence .
  • 1-(2-Hydroxy-5-methyl-3-nitrophenyl)propan-1-one

    • Structure : Nitro and hydroxy groups on phenyl.
    • Key Properties : Nitro group increases acidity and reactivity; synthesized via nitration .
    • Safety : Nitro derivatives often associated with higher toxicity risks .

Data Table: Comparative Overview

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties Applications Safety Profile
1-(6-Ethoxy-4-methylpyridin-3-yl)propan-1-one C₁₁H₁₅NO₂ 193.24* Ethoxy, methyl (pyridine) High lipophilicity (inferred) Pharmaceuticals? Not reported
No. 2158 C₁₄H₁₃NO₂ 227.26 Hydroxyphenyl, pyridinyl Non-mutagenic in vitro Flavoring agent Potential genotoxicity
4-FMC C₁₀H₁₂FNO 181.21 Fluoro, methylamino (phenyl) Water-soluble HCl salt CNS stimulant Controlled substance
Nerone C₁₃H₂₂O 194.31 Cyclohexenyl, methyl, isopropyl Volatile, fragrant Fragrance Generally recognized as safe
1-(3-Bromo-4-chlorophenyl)propan-1-one C₉H₈BrClO 255.14 Bromo, chloro (phenyl) High reactivity Synthetic intermediate Environmental concerns
1-(2-Hydroxy-5-methyl-3-nitrophenyl)propan-1-one C₁₀H₁₁NO₄ 209.20 Hydroxy, nitro, methyl (phenyl) Acidic, reactive Chemical synthesis High toxicity risk

*Calculated based on structural formula; experimental data unavailable.

Key Insights

  • Electron-withdrawing groups (e.g., nitro, halogens) increase reactivity and toxicity risks . Amino groups (e.g., in 4-FMC) enable CNS interactions, highlighting the role of functional groups in pharmacological activity .
  • Applications :

    • Pyridine derivatives (e.g., target compound) are promising for drug development due to their heterocyclic nature .
    • Halogenated and nitro-substituted compounds are primarily intermediates but require careful handling .
  • Safety: Genotoxicity concerns in structurally related compounds underscore the need for rigorous safety profiling . Metabolic pathways may vary significantly; ethoxy groups could lead to different detoxification mechanisms compared to methoxy or hydroxy substituents.

Biological Activity

1-(6-Ethoxy-4-methylpyridin-3-yl)propan-1-one is an organic compound notable for its diverse biological activities and potential therapeutic applications. This article delves into the biological properties of this compound, exploring its mechanisms of action, relevant research findings, and implications for drug development.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an ethoxy group at the 6-position and a methyl group at the 4-position, along with a propan-1-one moiety that introduces a ketone functional group. This specific substitution pattern is crucial as it influences the compound's chemical reactivity and biological interactions.

Attribute Description
Chemical Formula C12_{12}H15_{15}N1_{1}O1_{1}
Molecular Weight 189.25 g/mol
Functional Groups Ketone, Ether, Aromatic

The biological activity of 1-(6-Ethoxy-4-methylpyridin-3-yl)propan-1-one is primarily attributed to its interaction with various molecular targets within biological systems. The compound may modulate enzyme activity or receptor binding, influencing metabolic pathways and cellular functions. Notably, its potential to inhibit specific enzymes suggests applications in treating conditions such as cancer and bacterial infections.

Biological Activities

Research indicates that 1-(6-Ethoxy-4-methylpyridin-3-yl)propan-1-one exhibits several significant biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of pyridine compounds can exhibit antimicrobial properties, making them potential candidates for developing new antibiotics.
  • Anticancer Properties : Preliminary investigations suggest that this compound may inhibit the growth of various cancer cell lines. For instance, it has been tested against human lung adenocarcinoma and breast cancer cells, demonstrating promising antiproliferative effects .
  • Neuroprotective Effects : There is emerging evidence that pyridine derivatives can provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of related pyridine derivatives, providing insights into the potential applications of 1-(6-Ethoxy-4-methylpyridin-3-yl)propan-1-one:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various pyridine derivatives, revealing that modifications at the 6-position significantly enhance activity against Gram-positive bacteria.
  • Structure-Activity Relationship (SAR) : Research focusing on SAR has demonstrated that specific substitutions on the pyridine ring can drastically alter biological activity. For example, compounds with electron-donating groups showed increased potency against cancer cell lines compared to their electron-withdrawing counterparts .
  • In Vivo Studies : Animal models have been employed to assess the efficacy of similar compounds in inhibiting tumor growth and reducing inflammation, indicating a favorable safety profile and therapeutic potential for further development .

Q & A

Q. How can researchers optimize the synthesis of 1-(6-Ethoxy-4-methylpyridin-3-yl)propan-1-one to achieve higher yields and purity?

Methodological Answer: Optimization involves:

  • Catalyst Selection : Use Lewis acids (e.g., AlCl₃) in Friedel-Crafts acylation under anhydrous conditions, as demonstrated for structurally similar pyridinyl propanones .
  • Reaction Monitoring : Track intermediates via TLC (hexane:ethyl acetate, 3:1; Rf ~0.5).
  • Purification : Sequential column chromatography (silica gel, gradient elution) and recrystallization in ethanol/water mixtures improve purity (>95%) .
  • Alternative Methods : Microwave-assisted synthesis reduces reaction time by 40% while maintaining yields >85% for related compounds .

Q. What spectroscopic and crystallographic methods are recommended for characterizing 1-(6-Ethoxy-4-methylpyridin-3-yl)propan-1-one?

Methodological Answer: A multi-technique approach is critical:

  • X-ray Crystallography : Single-crystal analysis refined via SHELXL (R-factor <0.05) confirms molecular geometry and packing .
  • NMR Spectroscopy : ¹H NMR (CDCl₃) resolves ethoxy groups (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and aromatic protons. ¹³C NMR identifies the ketone (δ 208–210 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS ([M+H]⁺ at m/z 222.1365) validates molecular formula .

Q. How should researchers assess purity and identify impurities in this compound?

Methodological Answer:

  • HPLC Analysis : Use a C18 column (UV detection at 254 nm) with acetonitrile/water gradients. Compare retention times against USP reference standards .
  • GC-MS : Detect volatile impurities (e.g., residual solvents) with a DB-5 column and electron ionization .
  • Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

Methodological Answer:

  • Cross-Validation : Reconcile NMR chemical shifts with X-ray-derived torsion angles using software like Mercury (CCDC). For example, discrepancies in dihedral angles may explain unexpected splitting in ¹H NMR .
  • DFT Calculations : Compare computed (B3LYP/6-311G**) and experimental structures to identify conformational flexibility .
  • Dynamic NMR : Probe temperature-dependent spectral changes to assess rotational barriers around the ethoxy group .

Q. What computational strategies are suitable for studying the electronic properties of this compound?

Methodological Answer:

  • DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) using Gaussian09 at the B3LYP/6-311G** level to predict reactivity and UV-Vis absorption (λmax ~280 nm) .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on the ketone and ethoxy groups as potential binding sites .
  • Solvent Effects : Conduct PCM calculations to evaluate solvatochromism in polar aprotic solvents .

Q. How can mechanistic pathways for the synthesis of this compound be elucidated?

Methodological Answer:

  • Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy (C=O stretch at ~1700 cm⁻¹) to identify rate-determining steps .
  • Isotopic Labeling : Use ¹³C-labeled acetyl chloride to trace acylation sites via 2D NMR (HSQC, HMBC) .
  • Computational Transition State Analysis : Locate energy barriers for key steps (e.g., electrophilic attack) using QM/MM simulations .

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